molecular formula C14H10BrN3 B1529032 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole CAS No. 1858250-37-9

4-Bromo-1,5-diphenyl-1H-1,2,3-triazole

Cat. No.: B1529032
CAS No.: 1858250-37-9
M. Wt: 300.15 g/mol
InChI Key: DHJLIYMHBZORMQ-UHFFFAOYSA-N
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Description

4-Bromo-1,5-diphenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a bromine atom at the 4th position and phenyl groups at the 1st and 5th positions of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoaniline with phenylacetylene in the presence of a copper catalyst to form the triazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The phenyl groups can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield derivatives with various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Bromo-1,5-diphenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound without the bromine and phenyl substitutions.

    4-Bromo-1-phenyl-1H-1,2,3-triazole: A similar compound with only one phenyl group.

    1,5-Diphenyl-1H-1,2,3-triazole: Lacks the bromine atom but has two phenyl groups.

Uniqueness: 4-Bromo-1,5-diphenyl-1H-1,2,3-triazole is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and potential applications. The combination of these substituents provides a balance of electronic and steric effects, making it a versatile compound for various chemical and biological studies.

Properties

IUPAC Name

4-bromo-1,5-diphenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3/c15-14-13(11-7-3-1-4-8-11)18(17-16-14)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJLIYMHBZORMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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